Methyllycaconitine

Beschreibung

Eigenschaften

CAS-Nummer |

21019-30-7 |

|---|---|

Molekularformel |

C37H50N2O10 |

Molekulargewicht |

682.8 g/mol |

IUPAC-Name |

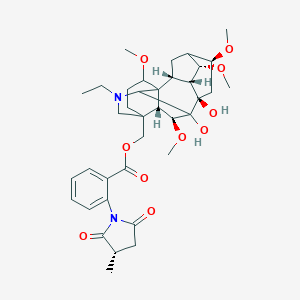

[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36+,37+/m0/s1 |

InChI-Schlüssel |

XLTANAWLDBYGFU-HTWFBASDSA-N |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

Kanonische SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Synonyme |

14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6; aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl); delartine; delsemidine; methyl-lycaconitin; METHYLLYCACONITINE CITRATE MLA:SYNTHETIC; METHYLLYCACONITI |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the mechanism of action of Methyllycaconitine?

An In-Depth Technical Guide to the Mechanism of Action of Methyllycaconitine (MLA)

Abstract

This compound (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, is a cornerstone pharmacological tool in the study of nicotinic acetylcholine receptors (nAChRs).[1][2] Its high potency and selectivity as a competitive antagonist for the α7 subtype of neuronal nAChRs have made it indispensable for elucidating the physiological and pathological roles of this receptor.[2] This guide provides a comprehensive technical overview of MLA's mechanism of action, detailing its molecular interactions, pharmacological profile, and the functional consequences of its antagonism. We will explore the structural basis for its selectivity, present the key experimental methodologies used to characterize its function, and discuss the downstream cellular effects of α7 nAChR blockade by MLA.

Introduction to this compound and its Target: The Nicotinic Acetylcholine Receptor

This compound is a complex diterpenoid alkaloid first isolated in 1938.[2] While notorious in veterinary science as a primary toxin responsible for livestock poisoning on North American rangelands, its specific mode of action has rendered it an invaluable probe in neuropharmacology.[1][2]

MLA exerts its effects by targeting nicotinic acetylcholine receptors (nAChRs). These receptors are members of the "Cys-loop" superfamily of ligand-gated ion channels, which also includes GABA-A, glycine, and serotonin-3 receptors.[3][4] nAChRs are fundamental to fast synaptic transmission throughout the central and peripheral nervous systems.[5]

nAChR Structure and Diversity: nAChRs are pentameric structures, meaning they are composed of five protein subunits arranged symmetrically around a central, water-filled ion pore.[3][6] In mammals, seventeen homologous nAChR subunits have been identified (α1–10, β1–4, γ, δ, and ε).[7] The combination of these subunits gives rise to a vast diversity of nAChR subtypes with distinct pharmacological and physiological properties.[4] These subtypes can be broadly categorized:

-

Homomeric Receptors: Composed of five identical subunits, most notably the α7 nAChR, which is highly expressed in brain regions associated with cognition and memory, such as the hippocampus.[8][9][10]

-

Heteromeric Receptors: Composed of a combination of different α and β subunits, such as the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.[3][8]

The binding site for the endogenous agonist, acetylcholine (ACh), is located at the interface between two adjacent subunits in the extracellular domain.[6][7] Upon agonist binding, a conformational change occurs, opening the central pore and allowing the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and cellular excitation.[9] MLA's mechanism is centered on its ability to potently and selectively block this process at a specific receptor subtype.

The Primary Molecular Target: High-Affinity Interaction with the α7 nAChR

The primary mechanism of action of MLA is its function as a potent and selective competitive antagonist of the homomeric α7 nAChR.[11] This has been established through decades of research using radioligand binding and functional assays.

Early evidence for this selectivity came from competitive binding studies. α-Bungarotoxin, a snake venom protein, is a classic antagonist known to bind with very high affinity to muscle-type nAChRs and the neuronal α7 subtype.[12] Experiments demonstrated that MLA potently displaces the binding of radiolabeled α-bungarotoxin in brain membrane preparations, with a high affinity (Kᵢ) in the low nanomolar range.[12][13] The regional distribution of [³H]MLA binding sites in the rat brain was found to be identical to that of [¹²⁵I]α-bungarotoxin, with high densities in the hippocampus and hypothalamus and low density in the striatum and cerebellum, further confirming their shared target.[12]

This interaction is characterized by its high affinity, with reported inhibition constant (Kᵢ) values for α7-containing receptors as low as 1.4 nM.[14] This potent interaction distinguishes MLA from many other nicotinic ligands and underpins its utility as a selective pharmacological tool.

Mode of Antagonism: Competitive Inhibition at the Orthosteric Site

MLA functions as a competitive antagonist . This means it binds directly to the same recognition site as the endogenous agonist, acetylcholine, but fails to activate the receptor.[9][15][16] By occupying the orthosteric binding site, MLA physically prevents ACh from binding and inducing the conformational change required for channel opening.

The competitive nature of this antagonism is a key functional characteristic. In electrophysiological experiments, the inhibition produced by MLA can be overcome or "surmounted" by increasing the concentration of the agonist.[15][16] This is a classic hallmark of competitive inhibition and indicates that MLA and the agonist are competing for the same binding pocket.

The intricate chemical structure of MLA is critical for its high-affinity binding. Structure-activity relationship (SAR) studies have shown that moieties such as the N-(methylsuccinimido)anthranoyl ester side-chain are crucial for its potent activity at the α7 nAChR.[8][9] Removal or alteration of this side chain leads to a dramatic decrease in binding affinity by over 1000-fold.[9]

Caption: Competitive antagonism at the α7 nAChR orthosteric site.

Pharmacological Profile: A Spectrum of Selectivity

While renowned for its α7 selectivity, it is crucial for researchers to understand that this selectivity is concentration-dependent. At nanomolar concentrations, MLA is a highly specific tool for α7 nAChRs. However, as the concentration increases into the higher nanomolar and micromolar range, MLA begins to interact with other nAChR subtypes.[14] This has important implications for experimental design and data interpretation.

Caution should be exercised when using MLA in tissues with high expression of non-α7 receptors, such as the striatum, where MLA has been shown to inhibit dopamine release via α-conotoxin-MII-sensitive nAChRs, likely of an α3/α6β2β3* composition, with a Kᵢ of 33 nM.[15]

| nAChR Subtype | Reported Affinity (Kᵢ or IC₅₀) | Source(s) |

| α7 (neuronal) | 1.4 nM (Kᵢ) | [14] |

| α3/α6β2β3* (presynaptic) | 33 nM (Kᵢ) | [15] |

| α3β2 (avian) | ~80 nM (IC₅₀) | [1] |

| α4β2 (avian) | ~700 nM (IC₅₀) | [1] |

| Muscle-type | 1.1 µM (IC₅₀) | [13] |

| Brain [³H]nicotine sites | 3.7 µM (Kᵢ) | [13] |

| α4β2 / α6β2 (general) | Interacts at >40 nM | [14] |

| Table 1: Comparative binding affinities of this compound for various nAChR subtypes. |

Functional Consequences of α7 nAChR Blockade by MLA

By preventing the activation of α7 nAChRs, MLA inhibits all subsequent downstream signaling events. The α7 nAChR is a cation channel with particularly high permeability to calcium (Ca²⁺).[7] Therefore, its blockade has significant effects on intracellular calcium dynamics and neurotransmitter release.

-

Inhibition of Ion Flux: The most immediate consequence of MLA binding is the prevention of ion channel opening, blocking the influx of Na⁺ and Ca²⁺ that would normally cause cellular depolarization.

-

Blockade of Calcium Signaling: MLA effectively antagonizes ACh-induced slow Ca²⁺ signals at the neuromuscular junction and other neuronal sites, a response mediated specifically by the α7 receptor.[17]

-

Modulation of Neurotransmitter Release: α7 nAChRs are frequently located on presynaptic terminals where they function to modulate the release of other neurotransmitters. By blocking these receptors, MLA can inhibit the release of:

-

Dopamine: MLA can attenuate the effects of methamphetamine in the striatum.

-

Serotonin (5-HT): MLA blocks the nicotine-evoked release of 5-HT in the dorsal hippocampus.[10]

-

Glutamate: Paradoxically, some studies show low doses of MLA can increase hippocampal glutamate efflux, suggesting complex network effects.[18]

-

-

Effects on Synaptic Plasticity: α7 nAChRs are implicated in learning and memory. MLA has been shown to affect hippocampal long-term potentiation (LTP), a cellular correlate of memory formation.[18]

Caption: MLA blocks the α7 nAChR signaling cascade at the receptor level.

Key Methodologies for Mechanistic Characterization

The elucidation of MLA's mechanism of action relies on established, robust experimental protocols. These methods provide a self-validating system for confirming target engagement, affinity, and functional effect.

Experimental Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of MLA for a specific receptor population in a tissue homogenate. It relies on the competition between the unlabeled drug (MLA) and a radiolabeled ligand with known affinity for the target receptor.

-

Objective: To quantify the binding affinity of MLA for α7 nAChRs in rat brain tissue.

-

Materials:

-

Rat brain tissue (e.g., hippocampus, rich in α7 nAChRs)

-

[³H]this compound ([³H]MLA) or [¹²⁵I]α-bungarotoxin (Radioligand)

-

Unlabeled this compound citrate (Competitor)

-

Nicotine or another suitable ligand for non-specific binding determination

-

Binding Buffer (e.g., Krebs-Ringer)

-

Glass fiber filters

-

Scintillation counter or gamma counter

-

-

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize dissected rat hippocampus tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in fresh buffer to a final protein concentration of ~1 mg/mL.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, set up triplicate reactions for:

-

Total Binding: Add a fixed concentration of radioligand (e.g., 1-2 nM [³H]MLA) to the membrane preparation in buffer.[12]

-

Competition Binding: Add the same fixed concentration of radioligand plus increasing concentrations of unlabeled MLA (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Non-Specific Binding (NSB): Add the radioligand plus a high concentration of a saturating, non-radiolabeled ligand (e.g., 1 mM nicotine) to block all specific binding sites.[12]

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 21°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid (for ³H) or tubes for a gamma counter (for ¹²⁵I). Count the radioactivity to determine the amount of bound radioligand.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of unlabeled MLA.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of MLA that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

-

Caption: Workflow for a radioligand competition binding assay.

Experimental Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol allows for the functional characterization of MLA's antagonism on specific nAChR subtypes heterologously expressed in Xenopus laevis oocytes.

-

Objective: To determine the functional effect (antagonism) and mode of inhibition (competitive vs. non-competitive) of MLA on human α7 nAChRs.

-

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection apparatus

-

Perfusion system

-

Oocyte recording buffer (e.g., Ringer's solution)

-

Acetylcholine (Agonist)

-

This compound citrate (Antagonist)

-

-

Step-by-Step Methodology:

-

Oocyte Preparation & Injection: Harvest oocytes from a female Xenopus frog. Defolliculate the oocytes enzymatically (e.g., with collagenase).[9][19] Microinject the oocytes with cRNA encoding the human α7 subunit and incubate for 2-5 days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply a fixed, sub-maximal concentration of acetylcholine (e.g., the EC₅₀ concentration) via the perfusion system for a short duration (e.g., 5-10 seconds) and record the inward current generated by the activation of the α7 nAChRs.

-

Antagonist Application:

-

Co-application: To determine the IC₅₀ of MLA, co-apply the fixed concentration of ACh with increasing concentrations of MLA and measure the percentage of inhibition of the control ACh-evoked current.

-

Testing for Surmountability: To confirm competitive antagonism, first establish a full ACh dose-response curve. Then, pre-incubate the oocyte with a fixed concentration of MLA (e.g., its IC₅₀) for several minutes. In the continued presence of MLA, generate a second ACh dose-response curve.

-

-

Data Analysis:

-

Plot the percentage of current inhibition against the log concentration of MLA to determine the IC₅₀.

-

For the surmountability test, a competitive antagonist like MLA will cause a rightward shift in the agonist dose-response curve with no reduction in the maximum response, indicating that higher agonist concentrations can overcome the block. A non-competitive antagonist would suppress the maximum response.

-

-

Conclusion

The mechanism of action of this compound is defined by its role as a potent, selective, and reversible competitive antagonist of the neuronal α7 nicotinic acetylcholine receptor. It exerts its function by binding to the orthosteric agonist site, thereby preventing channel activation and blocking downstream signaling cascades, including cation influx and neurotransmitter release. While highly selective at nanomolar concentrations, its potential for off-target effects at other nAChR subtypes at higher concentrations must be considered in experimental design. The robust and well-characterized nature of its mechanism has established MLA as an indispensable molecular probe, enabling researchers worldwide to dissect the complex roles of α7 nAChRs in health and disease.

References

-

Kulak, J. M., et al. (2001). This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Molecular Pharmacology, 59(2), 241-248. [Link]

-

Henderson, B. J., & Lester, H. A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Nicotine & Tobacco Research, 17(7), 773-781. [Link]

-

Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120. [Link]

-

Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729. [Link]

-

Sorenson, E. M., & Chiappinelli, V. A. (1996). Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for this compound. Neuroscience, 72(2), 545-555. [Link]

-

Yu, R., & Casida, J. E. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience, 14, 597193. [Link]

-

Yu, R., & Casida, J. E. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience, 14. [Link]

-

Wonnacott, S., et al. (1992). Methyl lycaconitine: A novel nicotinic antagonist. Molecular and Cellular Neurosciences, 3(3), 237-243. [Link]

-

ResearchGate. (n.d.). Chemical structure of this compound; Homomeric α7 nicotinic acetylcholine receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Carroll, F. I., et al. (2012). Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 3(10), 799-805. [Link]

-

Blagbrough, I. S., et al. (2010). This compound analogues have mixed antagonist effects at nicotinic acetylcholine receptors. Bioorganic & medicinal chemistry letters, 20(2), 619-621. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 166177171. Retrieved from [Link].

-

Grokipedia. (2024). This compound. Retrieved from [Link]

-

Timmermans, E., et al. (2019). Antagonizing α7 Nicotinic Receptors With this compound (MLA) Potentiates Receptor Activity and Memory Acquisition. Cellular Signalling, 62, 109341. [Link]

-

Al-Mousa, A., et al. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. [Link]

-

Al-Mousa, A., et al. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(3), 239-247. [Link]

-

Cheeta, S., et al. (2001). This compound (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors. Neuropharmacology, 40(6), 834-842. [Link]

-

Webster, M. L. (2023). Inhibiting effects of this compound (MLA) on PNU-282987 induced neurogenesis in blast-exposed mouse retinas. Honors Theses. 3656. [Link]

-

Markou, A., et al. (2000). Effects of this compound (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward. Psychopharmacology, 149(4), 388-396. [Link]

-

Davies, A. R., et al. (1999). Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. Neuropharmacology, 38(5), 679-690. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8. [Link]

-

Lind, R. J., et al. (1998). [3H]-methyllycaconitine: a high affinity radioligand that labels invertebrate nicotinic acetylcholine receptors. Insect Biochemistry and Molecular Biology, 28(8), 561-569. [Link]

-

Wright, J. L., et al. (2021). Contrasting effects of the α7 nicotinic receptor antagonist this compound in different rat models of heroin reinstatement. Journal of Psychopharmacology, 35(1), 84-93. [Link]

-

Tsuneki, H., et al. (2000). This compound-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction. British journal of pharmacology, 130(8), 1915-1923. [Link]

-

Al-Mousa, A., et al. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. UCL Discovery. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 8. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antagonizing α7 nicotinic receptors with this compound (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Discovery and Isolation of Methyllycaconitine (MLA) from Delphinium Species

Abstract: Methyllycaconitine (MLA) is a complex norditerpenoid alkaloid isolated from plants of the Delphinium (larkspur) genus. As a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR), MLA has become an indispensable molecular probe in neuropharmacology and a lead compound for drug discovery programs targeting neurological disorders.[1][2] Furthermore, its presence in rangeland larkspurs makes it a significant concern for the livestock industry due to its toxicity.[1][3] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the historical discovery, botanical sources, and modern laboratory-scale isolation and purification of this compound. The methodologies are presented with a rationale for each step, ensuring a deep understanding of the underlying chemical principles.

Historical Perspective: The Unraveling of a Complex Alkaloid

The journey of this compound from a crude plant extract to a cornerstone of nicotinic receptor research is a story of incremental scientific discovery.

-

1938: An Unnamed Isolate: The first documented isolation of the compound was by Manske from the seeds of Delphinium brownii. However, likely due to difficulties in achieving sufficient purity, he refrained from naming the new alkaloid.[1][3]

-

1943: Christening "Methyl-lycaconitine": Working at the Wellcome Chemical Research Laboratories in London, John Goodson successfully isolated a purer form of the alkaloid from the seeds of Delphinium elatum. He officially assigned it the name "methyl-lycaconitine".[1]

-

1959-1981: The Challenge of Structural Elucidation: The complete molecular structure, a formidable task for the time, was first proposed by Kuzovkov and Platonova in 1959.[1] This structure was widely accepted for over two decades. However, in 1981, Pelletier and his colleagues revisited the structure and corrected a crucial detail: the stereochemistry of the methoxy group at the C-1 position was revised from the β- to the correct α-configuration.[1] This correction underscores the complexity of these molecules and the evolution of analytical techniques.

Botanical Sources and Distribution

MLA is a characteristic constituent of the Delphinium genus (Family: Ranunculaceae), which comprises over 300 species.[4] The concentration and overall alkaloid profile can vary significantly based on the species, geographical location, climate, and stage of plant development.

Key Insights for Sourcing:

-

High-Yield Species: Tall larkspur species are often targeted for MLA extraction due to their higher biomass and alkaloid content. Species such as Delphinium barbeyi, D. occidentale, and D. glaucum are notable sources.[3]

-

Plant Part Matters: MLA concentrations are not uniform throughout the plant. The highest levels are typically found in the seeds and mature vegetative tissues.[3] For laboratory preparations, seeds of commercially available garden larkspurs, such as Consolida ambigua (also known as Delphinium ajacis), have been used effectively.[1]

Table 1: Prominent Delphinium Species Containing this compound

| Species Name | Common Name | Typical Plant Type | Known for High MLA Content |

| Delphinium brownii | Brown's Larkspur | Low/Tall Larkspur | Yes (Original Source Plant)[1][3] |

| Delphinium elatum | Candle Larkspur | Tall Larkspur | Yes (Source for Naming)[1] |

| Delphinium barbeyi | Subalpine Larkspur | Tall Larkspur | Yes[3] |

| Delphinium occidentale | Western Larkspur | Tall Larkspur | Yes[3] |

| Consolida ambigua | Garden Larkspur | Annual | Yes (Used in modern protocols)[1] |

| Delphinium scabriflorum | - | - | Yes[5] |

Core Workflow for MLA Isolation and Purification

The isolation of MLA hinges on classic natural product chemistry principles, leveraging the compound's physicochemical properties—specifically, its basic nitrogen atoms and moderate polarity. The following workflow represents a robust, field-proven methodology adaptable to various Delphinium species.

Caption: General workflow for the isolation of this compound from Delphinium plant material.

Protocol 1: Crude Alkaloid Extraction

Causality: The initial step aims to efficiently extract the alkaloids from the complex plant matrix. MLA, as an alkaloid, contains basic nitrogen atoms. By using a slightly acidified polar solvent, these nitrogens are protonated, forming salts. This dramatically increases their solubility in the extraction solvent (methanol) while leaving behind many non-polar compounds.

Methodology:

-

Preparation: Air-dry or freeze-dry the plant material (e.g., 500 g of Delphinium seeds) to a constant weight. Grind the material into a fine powder using a blender or mill.

-

Maceration: Place the powdered material in a large flask and submerge it in methanol containing 1% acetic acid (v/v). Use a solvent volume sufficient to fully cover the powder (approx. 4 L).

-

Extraction: Tightly seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional agitation. Alternatively, a Soxhlet extractor can be used for a more exhaustive and rapid extraction.

-

Filtration & Concentration: Filter the mixture through cheesecloth and then filter paper to remove solid plant debris. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C. This will yield a dark, viscous crude extract.

Protocol 2: Acid-Base Liquid-Liquid Partitioning

Causality: This is a crucial purification step to separate the basic alkaloids from neutral and acidic compounds. The pH of the aqueous phase is manipulated to control the solubility of MLA. As a protonated salt, it is water-soluble; as a neutral free base, it is soluble in organic solvents.

Methodology:

-

Acidification: Redissolve the crude extract from Protocol 1 in 500 mL of 2% aqueous tartaric acid (or 1M HCl). Stir until fully dissolved. The solution will contain the protonated alkaloid salts.

-

Neutral Compound Removal: Transfer the acidic solution to a separatory funnel. Extract the solution three times with an equal volume of diethyl ether or hexane (3 x 500 mL). Discard the organic layers, which contain chlorophyll, lipids, and other neutral, non-polar compounds. The aqueous layer, containing the alkaloids, is retained.

-

Basification: Cool the retained aqueous layer in an ice bath. Slowly add concentrated ammonium hydroxide (NH₄OH) with constant stirring until the pH reaches 9-10. This deprotonates the alkaloid salts, converting them to their free-base form.

-

Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of chloroform (CHCl₃) or dichloromethane (DCM) (3 x 500 mL). The free-base alkaloids will move into the organic phase.

-

Final Wash & Concentration: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield an enriched, semi-purified alkaloid fraction.

Protocol 3: Chromatographic Purification

Causality: The enriched fraction still contains a mixture of structurally similar alkaloids. Chromatography is required to separate MLA from its congeners based on differential adsorption to a stationary phase. A two-step process is often most efficient.

Methodology - Step A: Vacuum Liquid Chromatography (VLC) VLC is a rapid, low-pressure column chromatography technique ideal for initial fractionation of the alkaloid mixture.

-

Column Packing: Pack a fritted glass funnel or short column with silica gel 60.

-

Loading: Adsorb the enriched alkaloid fraction onto a small amount of silica gel and load it evenly onto the top of the column.

-

Elution: Elute the column sequentially with a stepwise gradient of increasing polarity. A typical gradient might be:

-

Hexane/Ethyl Acetate (1:1)

-

Ethyl Acetate (100%)

-

Ethyl Acetate/Methanol (9:1)

-

Ethyl Acetate/Methanol (1:1)

-

Methanol (100%)

-

-

Fraction Monitoring: Collect fractions and monitor them by Thin-Layer Chromatography (TLC), using a mobile phase like CHCl₃/Methanol/NH₄OH (e.g., 90:10:1) and visualizing with Dragendorff's reagent (which stains alkaloids orange/brown). Combine fractions that show a major spot corresponding to an MLA standard.

Methodology - Step B: High-Performance Liquid Chromatography (HPLC) For obtaining highly pure MLA suitable for pharmacological assays, a final polishing step with preparative or semi-preparative HPLC is necessary.

-

System: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water, often containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at ~232 nm.

-

Purification: Inject the combined, concentrated fractions from the VLC step. Collect the peak corresponding to the retention time of MLA.

-

Final Step: Lyophilize the collected HPLC fraction to remove the mobile phase and obtain pure MLA as a white powder, often as a salt (e.g., citrate or TFA salt depending on the mobile phase). Purity should be ≥96%.

Structural Characterization and Quality Control

Confirming the identity and purity of the isolated compound is a non-negotiable step for scientific rigor. A combination of spectroscopic techniques is employed for this purpose.

Caption: Analytical techniques for the structural verification and purity assessment of isolated MLA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the complex, polycyclic structure of MLA. The resulting spectra provide a unique fingerprint, allowing for the assignment of protons and carbons throughout the molecule, confirming its identity when compared to published data.[5][6][7]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition (C₃₇H₅₀N₂O₁₀).[1][8]

-

Analytical HPLC: To validate purity, an analytical-scale HPLC run is performed on the final product. A single sharp peak indicates a high degree of purity, which can be quantified by integrating the peak area.

Conclusion and Future Outlook

The isolation of this compound from Delphinium species is a classic yet elegant process in natural product chemistry. While the fundamental principles of acid-base extraction and chromatography have remained, modern techniques like HPLC have enabled the routine production of highly pure MLA. This accessibility has cemented its role as a critical tool for probing the function of α7 nAChRs. The knowledge gained from studying MLA continues to fuel the design and synthesis of novel, simplified analogues with improved drug-like properties, potentially leading to new therapies for a range of neurological and inflammatory conditions.[8][9][10]

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

This compound - Grokipedia. Grokipedia. [Link]

-

Analogs of this compound as Novel Noncompetitive Inhibitors of Nicotinic Receptors: Pharmacological Characterization, Computational Modeling, and Pharmacophore Development. Semantic Scholar. [Link]

-

Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. UCL Discovery. [Link]

-

This compound analogues have mixed antagonist effects at nicotinic acetylcholine receptors. PubMed. [Link]

-

Rapid and efficient isolation of the nicotinic receptor antagonist this compound from delphinium: Assignment of the methylsuccinimide absolute stereochemistry as S. Department of Pharmacology. [Link]

-

Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Publications. [Link]

-

Chemistry, biological activities and toxic effects of alkaloidal constituents of genus Delphinium-A mini review. SID. [Link]

-

An overview of the chemical constituents from the genus Delphinium reported in the last four decades. RSC Publishing. [Link]

-

Diterpenoid alkaloids from the roots of Delphinium scabriflorum. PubMed. [Link]

-

Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. ACS Publications. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. grokipedia.com [grokipedia.com]

- 4. An overview of the chemical constituents from the genus Delphinium reported in the last four decades - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00813C [pubs.rsc.org]

- 5. Diterpenoid alkaloids from the roots of Delphinium scabriflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and efficient isolation of the nicotinic receptor antagonist this compound from delphinium: Assignment of the methylsuccinimide absolute stereochemistry as S — Department of Pharmacology [pharm.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Analogs of this compound as Novel Noncompetitive Inhibitors of Nicotinic Receptors: Pharmacological Characterization, Computational Modeling, and Pharmacophore Development | Semantic Scholar [semanticscholar.org]

- 10. This compound analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Methyllycaconitine (MLA)

An In-depth Technical Guide to the Physico-chemical Properties of Methyllycaconitine Citrate

This guide provides a comprehensive overview of the core physico-chemical properties of this compound (MLA) citrate, a pivotal antagonist for α7 nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

This compound is a norditerpenoid alkaloid naturally found in various species of Delphinium (larkspurs).[1][2] Historically identified as a principal toxin responsible for livestock poisoning, its unique pharmacological profile has made it an invaluable tool in modern neuroscience.[1] MLA is a highly potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4][5] This specificity allows researchers to dissect the role of α7 nAChRs in complex neurological processes, making it a critical molecular probe in the study of conditions like Alzheimer's disease, schizophrenia, and nicotine addiction.[1][6]

The citrate salt of MLA is the most common commercially available form.[1] This is a deliberate choice rooted in enhancing the compound's utility. The free base of MLA is poorly soluble in water, a significant limitation for biological assays which are predominantly aqueous.[1] Citric acid, a tricarboxylic acid, forms a salt with the basic tertiary amine of the MLA molecule, drastically improving its aqueous solubility and making it suitable for direct use in preparing stock solutions for in vitro and in vivo experiments.[7][8]

Core Physico-chemical Characteristics

A thorough understanding of MLA citrate's physico-chemical properties is fundamental to its correct handling, storage, and application in experimental design.

Chemical Identity and Structure

-

Systematic Name: [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate[9][10]

-

CAS Number: 112825-05-5 (for the citrate salt)[2][5][10][12]

The complex polycyclic structure of MLA, a hallmark of aconitane alkaloids, is responsible for its specific three-dimensional conformation, which allows for high-affinity binding to the α7 nAChR. The molecule contains a tertiary amine, which acts as a weak base, and an ester linkage that is critical for its antagonist activity.[1][15]

Physical Properties

The physical state and solubility of MLA citrate are critical parameters for its practical application.

| Property | Value | Source |

| Appearance | White to yellow solid powder | [11][16] |

| Melting Point | Decomposes at various temperatures (e.g., 84-105 °C) | [17] |

| Optical Rotation ([α]D) | +49° (free base in alcohol) | [1] |

| pKa | Not formally recorded; considered a weak base | [1] |

-

Expert Insight on Melting Point: The observed range in decomposition temperature for the citrate salt is not unusual for complex salts of natural products.[17] It can be influenced by the exact stoichiometry of the salt, residual solvent, and the rate of heating. Unlike the sharp melting points of the hydriodide (201°C) and perchlorate (195°C) salts, the citrate salt's thermal behavior suggests decomposition rather than a true phase transition.[1]

-

Expert Insight on pKa: While a precise pKa value is unavailable, its characterization as a weak base is functionally important.[1] This property dictates that its solubility will be pH-dependent. In acidic to neutral aqueous solutions, the tertiary amine will be protonated, favoring dissolution. This basicity was historically exploited in its extraction, where adjusting the pH to 7.5-8 allows the deprotonated free base to be extracted into a non-polar solvent like diethyl ether.[1]

Solubility Profile

The choice of solvent is critical for preparing accurate and effective stock solutions. The citrate salt form significantly enhances its utility in biological research.

| Solvent | Maximum Concentration | Source |

| Water | ≥ 10 mg/mL; Soluble to 100 mM | [2][7][8] |

| DMSO | Soluble to 100 mM | [7] |

| Chloroform | Soluble (free base) | [1] |

-

Causality Behind Solvent Choice: For most cell-based assays and in vivo studies, preparing a concentrated primary stock solution in sterile water or DMSO is the standard practice. Water is often preferred to avoid any potential cytotoxic effects of DMSO on sensitive cell lines, even at low final concentrations. The high solubility in these solvents allows for the creation of concentrated stocks that can be serially diluted to the final working concentration in aqueous buffers or cell culture media, minimizing the final concentration of the organic solvent.

Stability and Storage

Proper storage is paramount to maintaining the integrity and activity of MLA citrate. As a complex natural product, it is susceptible to degradation.

-

Solid Form: The compound should be stored as a solid under desiccating conditions at -20°C.[2][7] Under these conditions, it is stable for at least 12 months.[2] The requirement for desiccation is crucial; the ester linkage in the MLA molecule is susceptible to hydrolysis, and the presence of water can facilitate this degradation over time.

-

Stock Solutions: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[16]

Experimental Protocols & Methodologies

The following protocols are provided as self-validating systems, incorporating steps that ensure accuracy and reproducibility.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This workflow details the preparation of a primary stock solution, a foundational step for most experimental applications.

-

Pre-equilibration: Allow the vial of MLA citrate solid to equilibrate to room temperature for at least 15-20 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the hygroscopic solid, ensuring accurate weighing and preserving compound stability.

-

Mass Calculation: Calculate the required mass for your desired volume. For 1 mL of a 10 mM solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 874.9 g/mol × 1000 mg/g = 8.75 mg

-

-

Weighing: Using a calibrated analytical balance, carefully weigh 8.75 mg of MLA citrate into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of sterile, nuclease-free water to the tube.

-

Dissolution: Vortex the solution for 30-60 seconds. If necessary, gently warm the tube to 37°C or use a brief sonication bath to ensure complete dissolution. Visually inspect the solution against a dark background to confirm the absence of any particulate matter.

-

Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube. This step is a self-validating measure to prevent microbial contamination of downstream experiments.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store immediately at -80°C. Clearly label with the compound name, concentration, and date of preparation.

Caption: Workflow for preparing a validated 10 mM MLA citrate stock solution.

Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying MLA in complex biological matrices like plasma and brain tissue due to its exceptional sensitivity and specificity.[18]

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or brain homogenate, add 150 µL of acetonitrile containing an appropriate internal standard (IS). The choice of IS should be a structurally similar molecule not present in the sample, used to correct for variations in extraction and ionization.

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. The high g-force ensures the formation of a tight pellet, providing a clean supernatant.

-

Carefully transfer the supernatant to a new plate or vial for analysis.

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is typically used.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid protonates the MLA, improving peak shape and ionization efficiency.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A gradient elution (e.g., starting at 5% B, ramping to 95% B) is employed to effectively separate MLA from matrix components.

-

Flow Rate: ~0.4 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as the tertiary amine is readily protonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific technique involves monitoring a specific precursor-to-product ion transition.

-

MRM Transition for MLA: m/z 683 → m/z 216.[18] The precursor ion (m/z 683) corresponds to the protonated molecule of the MLA free base, [M+H]⁺. The product ion (m/z 216) is a stable fragment generated by collision-induced dissociation, unique to MLA's structure.

-

-

Quantification: A standard curve is generated by spiking known concentrations of MLA into a blank matrix (e.g., control plasma). The peak area ratio of the analyte to the internal standard is plotted against concentration to determine the amount of MLA in unknown samples.

Mechanism of Action: Selective α7 nAChR Antagonism

MLA exerts its biological effects by acting as a competitive antagonist at the orthosteric binding site of α7-containing nAChRs.[3][4] This means it directly competes with the endogenous agonist, acetylcholine (ACh), for the same binding pocket on the receptor.

-

High Affinity and Selectivity: MLA displays a remarkably high affinity for the α7 nAChR, with a reported inhibition constant (Ki) of approximately 1.4 nM.[7][8][9] Its affinity for other nAChR subtypes, such as α4β2, and for muscarinic receptors is significantly lower, making it a highly selective tool at appropriate concentrations.[1][9][12]

-

Functional Blockade: When MLA binds to the α7 nAChR, it stabilizes the receptor in a closed or non-conducting state. This prevents the channel from opening in response to ACh, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur. This blockade of ion flow inhibits downstream signaling cascades initiated by receptor activation.

Caption: Competitive antagonism of the α7 nAChR by this compound citrate.

References

-

Wikipedia. (n.d.). This compound. Retrieved January 9, 2024, from [Link]

-

Green, B. T., et al. (2013). The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of this compound in mice. PubMed. Retrieved January 9, 2024, from [Link]

-

Bio-Techne. (n.d.). This compound citrate. Retrieved January 9, 2024, from [Link]

-

BioCrick. (n.d.). This compound citrate | CAS:112825-05-5. Retrieved January 9, 2024, from [Link]

-

Aziz, M., et al. (2010). Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved January 9, 2024, from [Link]

-

Nirogi, R., et al. (2011). Quantification of this compound, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry. PubMed. Retrieved January 9, 2024, from [Link]

-

Al-Sanea, M. M., et al. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Retrieved January 9, 2024, from [Link]

-

Chellappan, S. K., et al. (2003). This compound (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors. PubMed. Retrieved January 9, 2024, from [Link]

-

Spivak, C. E., et al. (2006). Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of this compound Analogs. PubMed Central. Retrieved January 9, 2024, from [Link]

-

Aziz, M., et al. (2010). Identifying the binding site of novel this compound (MLA) analogs at α4β2 nicotinic acetylcholine receptors. PubMed. Retrieved January 9, 2024, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved January 9, 2024, from [Link]

-

Anderson, A. R., et al. (2002). This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. PubMed. Retrieved January 9, 2024, from [Link]

-

ACS Publications. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Retrieved January 9, 2024, from [Link]

-

Al-Sanea, M. M., et al. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved January 9, 2024, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound citrate (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identifying the binding site of novel this compound (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 10. This compound CITRATE CAS#: 112825-05-5 [amp.chemicalbook.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound CITRATE MLA:SYNTHETIC | 21019-30-7 [m.chemicalbook.com]

- 13. This compound citrate (MLA) (mM/ml), alpha7 Nicotinic receptor antagonist (CAS 21019-30-7) | Abcam [abcam.com]

- 14. rndsystems.com [rndsystems.com]

- 15. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of this compound, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyllycaconitine (MLA) as a Selective α7 Nicotinic Acetylcholine Receptor Antagonist

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid renowned for its high potency and selectivity as a competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Initially identified as a toxin in Delphinium (larkspur) species responsible for livestock poisoning, MLA has become an indispensable pharmacological tool in neuroscience.[1][3] Its ability to specifically block the α7 nAChR with nanomolar affinity allows researchers to dissect the physiological and pathological roles of this unique ligand-gated ion channel.[1][4] This guide provides a comprehensive overview of MLA, detailing its chemical properties, mechanism of action, and established applications. Furthermore, it supplies field-proven, step-by-step protocols for key experimental assays, enabling researchers to effectively leverage MLA in their investigations of α7 nAChR function in cognition, neuroinflammation, and beyond.

The α7 Nicotinic Acetylcholine Receptor (nAChR): A Key Therapeutic and Research Target

The α7 nicotinic acetylcholine receptor is a unique member of the Cys-loop ligand-gated ion channel superfamily.[5] Composed of five identical α7 subunits (a homopentamer), it is widely expressed in the central nervous system (CNS), particularly in the hippocampus and prefrontal cortex, as well as in non-neuronal cells like immune cells (macrophages, lymphocytes), endothelial cells, and glial cells.[5][6]

Key characteristics that distinguish the α7 nAChR include:

-

High Calcium Permeability: The α7 nAChR exhibits a significantly higher permeability to calcium ions (Ca²⁺) compared to other nAChR subtypes.[7] This influx of Ca²⁺ is critical for initiating a variety of downstream intracellular signaling cascades.

-

Rapid Activation and Desensitization: The receptor activates and desensitizes very quickly, allowing for precise temporal control of cellular signaling.[7]

-

Modulation of Neurotransmission and Inflammation: In the CNS, α7 nAChRs are implicated in cognitive functions such as learning and memory.[5] In the periphery and within the CNS, they are a crucial component of the "cholinergic anti-inflammatory pathway," a mechanism by which the nervous system modulates immune responses.[5][7][8] Activation of α7 nAChRs on immune cells can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][9]

Given its central role in both neural and immune processes, the α7 nAChR is a major target for drug discovery efforts aimed at treating schizophrenia, Alzheimer's disease, and inflammatory disorders.[5][10] Selective ligands, such as MLA, are therefore essential for both fundamental research and therapeutic development.

This compound (MLA): Profile of a Potent Norditerpenoid Alkaloid

First isolated in 1938 from Delphinium brownii, MLA is a complex diterpenoid alkaloid.[1][3] Its intricate structure is responsible for its high-affinity binding and selectivity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₀N₂O₁₀ | [3] |

| Molar Mass | 682.81 g·mol⁻¹ | [3][11] |

| Type | Norditerpenoid Alkaloid | [1] |

| Binding Affinity (Ki) | ~1.4 nM | [1][4] |

| Selectivity | >1,000-fold for α7 over α4β2 nAChRs | [1] |

| Solubility | Soluble in water, DMSO | [12] |

| Permeability | Crosses the blood-brain barrier | [12] |

Mechanism of Action: Competitive Antagonism at the α7 nAChR

MLA exerts its effects as a selective competitive antagonist .[1][2] This means it binds directly to the same orthosteric site on the α7 nAChR as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, MLA prevents ACh from binding and opening the ion channel, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and blocking downstream signaling events.

The high selectivity of MLA is a cornerstone of its utility. While it potently blocks α7 nAChRs (Ki = 1.4 nM), it has a significantly lower affinity for other nAChR subtypes, such as α4β2 and α3/α6β2β3*, only interacting with them at much higher concentrations.[4][13] This selectivity allows researchers to isolate and study the specific functions mediated by the α7 subtype.

Signaling Pathways Modulated by MLA

By blocking α7 nAChR activation, MLA inhibits several key intracellular signaling cascades. Activation of the α7 nAChR is known to stimulate pathways including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and to inhibit the nuclear factor-kappa B (NF-κB) pathway, both of which are critical in modulating inflammation.[7][8][9] MLA's antagonism prevents these downstream effects.

Materials:

-

Animals: Male NIH Swiss or C57BL/6 mice.

-

Reagents: this compound (MLA) citrate, sterile 0.9% saline solution.

-

Apparatus: Appropriate behavioral testing arena (e.g., open field box, Y-maze), video camera, and automated tracking software.

Step-by-Step Methodology:

-

Acclimation and Habituation: Allow animals to acclimate to the housing facility for at least one week. Habituate them to the testing room and apparatus for several days prior to the experiment to reduce novelty-induced stress.

-

Group Assignment: Randomly assign mice to experimental groups (e.g., Saline control, MLA 3.2 mg/kg, MLA 10.0 mg/kg).

-

Drug Administration: Administer MLA or saline via intraperitoneal (i.p.) injection. Doses between 1.0 and 10.0 mg/kg are commonly used to assess behavioral changes. [10][14]4. Pre-Test Interval: Place the animal back in its home cage for a 20-30 minute interval to allow for drug absorption and distribution.

-

Behavioral Testing: Place the mouse in the testing apparatus and record its behavior for a defined period (e.g., 15-60 minutes). [10][14]6. Data Collection: Use video tracking software to automatically score relevant behaviors (e.g., distance moved, rearing frequency, time spent in specific zones). Manual scoring by a blinded observer can also be used for behaviors like grooming or sniffing. [10] Data Analysis:

-

Quantification: Extract quantitative data for each behavioral parameter.

-

Statistical Comparison: Compare the data from the MLA-treated groups to the saline control group using appropriate statistical tests (e.g., Student's t-test for two groups, or a one-way ANOVA with post-hoc tests for multiple dose groups).

-

Interpretation: A statistically significant difference between the MLA and saline groups suggests that α7 nAChR activity is involved in modulating the measured behavior. For example, a significant change in locomotion, rearing, or sniffing has been observed following MLA administration. [10][14]

Conclusion and Future Directions

This compound is more than a plant toxin; it is a high-precision molecular probe that has been instrumental in defining the role of the α7 nAChR in health and disease. Its high affinity and selectivity provide a reliable means to antagonize this receptor, enabling investigations that would otherwise be impossible. While its primary utility remains in the laboratory, the insights gained from MLA-based studies continue to inform the development of novel α7-targeting therapeutics. Future research may focus on using MLA to further explore the nuanced roles of α7 nAChRs in different cell types within complex circuits and to validate new therapeutic strategies for cognitive and inflammatory disorders.

References

-

de la Torre-Madrid, E., et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology. Available at: [Link]

-

Kaltoft, L., et al. (2012). The α7 nicotinic acetylcholine receptor ligands this compound, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia. Neurochemistry International. Available at: [Link]

-

Grądzka, I., & Dworzański, J. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Termedia. Available at: [Link]

-

Grokipedia. (2026). This compound. Grokipedia. Available at: [Link]

-

Adler, L.E., et al. (2003). Behavioral consequences of this compound in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency. Psychopharmacology. Available at: [Link]

-

Youssef, M.E., et al. (2020). Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects. Indian Journal of Physiology and Pharmacology. Available at: [Link]

-

Al-Qahtani, L.S., et al. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. MDPI. Available at: [Link]

-

Wang, C., et al. (2023). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. Available at: [Link]

-

Wright, J.L., et al. (2021). Contrasting effects of the α7 nicotinic receptor antagonist this compound in different rat models of heroin reinstatement. Journal of Psychopharmacology. Available at: [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]

-

Green, B.T., et al. (2013). The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of this compound in mice. Journal of Applied Toxicology. Available at: [Link]

-

Escubedo, E., et al. (2005). This compound prevents methamphetamine-induced effects in mouse striatum: involvement of alpha7 nicotinic receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Al-Eisawi, Z., et al. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Available at: [Link]

-

Tucci, S., et al. (2003). Behavioral consequences of this compound in mice: A model of α7 nicotinic acetylcholine receptor deficiency. ResearchGate. Available at: [Link]

-

van Goethem, N.P., et al. (2019). Antagonizing α7 Nicotinic Receptors With this compound (MLA) Potentiates Receptor Activity and Memory Acquisition. Cellular Signalling. Available at: [Link]

-

Al-Eisawi, Z., et al. (2018). Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

-

Al-Eisawi, Z., et al. (2021). Novel this compound analogues selective for the α4β2 over α7 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Al-Eisawi, Z., et al. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Publications. Available at: [Link]

-

Kulak, J.M., et al. (2006). This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Molecular Pharmacology. Available at: [Link]

-

Al-Eisawi, Z., et al. (2023). Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors. UCL Discovery. Available at: [Link]

-

van Goethem, N.P., et al. (2019). Antagonizing α7 nicotinic receptors with this compound (MLA) potentiates receptor activity and memory acquisition. ResearchGate. Available at: [Link]

-

Ward, J.M., et al. (1992). Methyl lycaconitine: A novel nicotinic antagonist. Molecular and Cellular Neurosciences. Available at: [Link]

-

van Goethem, N.P., et al. (2019). Antagonizing α7 nicotinic receptors with this compound (MLA) potentiates receptor activity and memory acquisition. Maastricht University. Available at: [Link]

-

Panagis, G., et al. (2000). Effects of this compound (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward. Psychopharmacology. Available at: [Link]

-

Chan, N. (2023). Inhibiting effects of this compound (MLA) on PNU-282987 induced neurogenesis in blast-exposed mouse retinas. ScholarWorks at WMU. Available at: [Link]

-

Bai, D., et al. (2007). Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of this compound Analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Wessler, I., et al. (1999). Hexamethonium- and this compound-induced changes in acetylcholine release from rat motor nerve terminals. British Journal of Pharmacology. Available at: [Link]

-

Al-Eisawi, Z., et al. (2017). This compound analogues have mixed antagonist effects at nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Tomizawa, M., et al. (2001). [3H]-Methyllycaconitine: a high affinity radioligand that labels invertebrate nicotinic acetylcholine receptors. Neuroscience Letters. Available at: [Link]

-

Bylund, D.B., & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 5. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. termedia.pl [termedia.pl]

- 9. mdpi.com [mdpi.com]

- 10. Behavioral consequences of this compound in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C37H50N2O10 | CID 166177171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Methyllycaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) is a highly potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), making it an invaluable tool in neuropharmacological research and a lead compound for drug development. This technical guide provides a comprehensive overview of the natural sources of MLA and the current understanding of its complex biosynthetic pathway. We delve into the primary plant genera known to produce this norditerpenoid alkaloid, the methodologies for its extraction and characterization, and the intricate enzymatic steps that culminate in its formation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and the metabolic engineering of medicinal plants.

Natural Sources of this compound: A Botanical Overview

This compound is a specialized metabolite predominantly found within the plant family Ranunculaceae, specifically in the genera Delphinium (larkspurs) and Consolida.[1][2][3][4] These plants are widely distributed across the Northern Hemisphere and are notorious for their toxicity to livestock, a trait largely attributed to the presence of MLA and related diterpenoid alkaloids.[4][5]

Primary Genera and Species

-

Delphinium (Larkspurs): This genus, comprising over 300 species, is the principal source of MLA.[3][4] The alkaloid has been isolated from numerous species, with concentrations varying significantly based on the species, geographical location, developmental stage of the plant, and the specific plant part.[1][5] Notably high concentrations are often found in tall larkspur species, which pose a significant threat to grazing cattle in North America.[1][5]

-

Consolida (Larkspurs): Often considered a subgenus of Delphinium, Consolida species are also known producers of MLA.[2][7] These annual flowering plants are popular in horticulture but share the toxic properties of their perennial relatives due to their alkaloid content.[2][7]

Distribution and Ecological Significance

Delphinium and Consolida species inhabit a range of environments, from alpine meadows to rangelands and forests.[4][7] The production of MLA and other toxic alkaloids is believed to be a chemical defense mechanism against herbivores.[10] The high potency of these compounds underscores their ecological role in plant-animal interactions.

Quantitative Analysis of MLA Content

The concentration of MLA in plant tissues can be substantial, in some cases accounting for up to 0.5% of the dry weight.[1] The table below summarizes the typical range of MLA content in selected species.

| Plant Species | Plant Part | MLA Concentration (mg/g dry weight) | Reference(s) |

| Delphinium barbeyi | Leaves, Stems | 5 - 15 | [1] |

| Delphinium nuttallianum | Aerial Parts | 2 - 10 | [6] |

| Consolida ajacis | Seeds | 1 - 5 | [2] |

Note: These values are approximate and can vary widely.

The Biosynthesis of this compound: A Multi-Step Enzymatic Cascade

The biosynthesis of MLA is a complex process that is not yet fully elucidated. However, recent advances in transcriptomics and metabolomics have begun to shed light on the key enzymatic steps involved.[1][11] MLA is a C19-norditerpenoid alkaloid, meaning it is derived from a C20 diterpene precursor that has lost one carbon atom during its biosynthesis.[2] The pathway can be broadly divided into three main stages: the formation of the diterpene skeleton, the incorporation of nitrogen and subsequent cyclizations, and the final tailoring modifications.

Formation of the Diterpene Scaffold

The biosynthesis of the diterpene core of MLA begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Four molecules of IPP are sequentially added to DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

A recent study on Delphinium grandiflorum has identified the initial enzymes that catalyze the conversion of GGPP into the atisine-type diterpenoid skeleton, which is a proposed precursor to the lycoctonine-type skeleton of MLA.[1][11] This initial phase involves:

-

Terpene Synthases: These enzymes catalyze the cyclization of GGPP to form the initial polycyclic diterpene hydrocarbon skeleton.[1][11]

-

Cytochrome P450 Monooxygenases (CYPs): A series of CYPs then hydroxylate specific positions on the diterpene scaffold, preparing it for subsequent reactions.[1][11]

Caption: Early steps in the biosynthesis of the diterpenoid alkaloid core.

Nitrogen Incorporation and Formation of the Aconitane Skeleton

A crucial step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom. Isotopic labeling studies suggest that ethanolamine is a preferred nitrogen source for this class of compounds in Delphinium and Aconitum.[1][11] A reductase enzyme has been identified that likely catalyzes the reductive amination of a carbonyl group on the hydroxylated diterpene, thereby introducing the nitrogen atom.[1][11]

Following nitrogen incorporation, a series of complex and likely enzyme-catalyzed cyclization and rearrangement reactions occur to form the intricate hexacyclic aconitane skeleton characteristic of lycoctonine-type alkaloids. The precise enzymatic machinery driving these transformations is still under investigation.

The "Nor" in Norditerpenoid: Loss of a Carbon Atom

A defining feature of MLA is its C19 skeleton, which necessitates the loss of one carbon atom from the C20 diterpene precursor. The exact mechanism and the enzyme(s) responsible for this carbon-carbon bond cleavage remain a significant gap in our understanding of norditerpenoid alkaloid biosynthesis.

Final Tailoring Steps: The Genesis of this compound

The final stage of MLA biosynthesis involves a series of tailoring reactions that modify the lycoctonine core. These modifications are catalyzed by specific enzymes that impart the final structure and biological activity to the molecule.

-

Methylation: Multiple hydroxyl groups on the lycoctonine skeleton are methylated, a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

-

Acylation: The most distinctive feature of MLA is the N-(methylsuccinimido)anthranoyl ester at the C-18 position. This complex moiety is attached to the lycoctonine core by an acyltransferase. The biosynthesis of the N-(methylsuccinimido)anthranilic acid itself is an area that requires further investigation.

Caption: Late-stage tailoring reactions in the biosynthesis of this compound.

Experimental Methodologies for Studying MLA Biosynthesis

Elucidating the biosynthetic pathway of a complex natural product like MLA requires a multi-faceted experimental approach.

Transcriptome Analysis and Gene Discovery

High-throughput sequencing of the transcriptome (RNA-Seq) of MLA-producing plants allows for the identification of candidate genes involved in the biosynthetic pathway. By comparing the transcriptomes of different tissues (e.g., roots vs. leaves) or plants under different conditions (e.g., with and without elicitor treatment), researchers can identify genes that are co-expressed with known alkaloid biosynthetic genes.[9] This approach has been instrumental in identifying the initial enzymes in the diterpenoid alkaloid pathway.[1][11]

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors (e.g., using ¹³C, ¹⁴C, ¹⁵N, or ²H) are a powerful tool to trace the incorporation of atoms into the final MLA molecule.[7][12] By analyzing the labeling pattern in the isolated MLA using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the biosynthetic origins of different parts of the molecule can be determined.

A Generic Protocol for Isotopic Labeling in Delphinium Seedlings:

-

Precursor Selection: Choose a stable isotope-labeled precursor (e.g., [¹⁵N]ethanolamine, [¹³C]glucose).

-

Plant Material: Germinate and grow Delphinium seeds in a hydroponic or sterile agar medium.

-

Feeding: Introduce the labeled precursor into the growth medium or inject it directly into the plant stem.

-

Incubation: Allow the plants to metabolize the precursor for a defined period (e.g., 24-72 hours).

-

Extraction: Harvest the plant tissue and perform a standard alkaloid extraction.

-

Analysis: Purify the MLA and analyze it using high-resolution MS and NMR to determine the extent and position of isotope incorporation.

Heterologous Expression and Enzyme Characterization

Once candidate genes are identified, their function can be confirmed by heterologous expression in a model organism such as Escherichia coli or Saccharomyces cerevisiae. The recombinant enzymes can then be purified and their activity assayed in vitro with putative substrates. This approach provides definitive evidence for the function of a specific enzyme in the biosynthetic pathway.

Bioinformatics and Gene Cluster Analysis

The genes responsible for the biosynthesis of a specific secondary metabolite are often physically clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC).[13] Bioinformatic tools such as antiSMASH and plantiSMASH can be used to scan plant genomes for putative BGCs.[14][15] The identification of a diterpenoid alkaloid BGC in Delphinium would greatly accelerate the discovery of the remaining unknown genes in the MLA pathway.

Future Directions and Applications